4-n-Butyloxy-2-methylphenylZinc bromide
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Overview
Description
4-n-Butyloxy-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-n-Butyloxy-2-methylbromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
4-n-Butyloxy-2-methylbromobenzene+Zn→4-n-Butyloxy-2-methylphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-n-Butyloxy-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in other types of reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts, THF as solvent, and mild reaction temperatures.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Major Products
The major products formed from these reactions include substituted aromatic compounds, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-n-Butyloxy-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-n-Butyloxy-2-methylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved include the metal catalyst and the organic substrates .
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-Methoxyphenylzinc bromide
- 4-Ethoxyphenylzinc bromide
Uniqueness
4-n-Butyloxy-2-methylphenylzinc bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the butyloxy group enhances its solubility in organic solvents and influences its reactivity compared to other organozinc reagents .
Properties
Molecular Formula |
C11H15BrOZn |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-4-8-12-11-7-5-6-10(2)9-11;;/h5,7,9H,3-4,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RCMYRSADQWDRSM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC(=[C-]C=C1)C.[Zn+]Br |
Origin of Product |
United States |
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